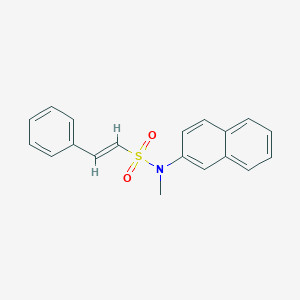
(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide, also known as MEN 11420, is a compound that has shown potential in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that has a naphthalene ring and a phenylethene moiety. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Properties : Naphthalene sulfonamide derivatives exhibit potent antibacterial activities and moderate to weak enzyme inhibition properties (Abbasi et al., 2015).
Protein Kinase Inhibition : Certain naphthalenesulfonamides, when modified, have been found to inhibit protein kinases, crucial in regulating various cellular processes (Hidaka et al., 1984).
Fluorescence Sensing and Imaging : Naphthalene-based sulfonamide Schiff bases are used as fluorescence turn-on probes for the selective detection of metal ions, such as Al3+, in biological systems (Mondal et al., 2015).
Asymmetric Synthesis and Catalysis : Naphthalene derivatives have been used in the enantioselective synthesis of various compounds, demonstrating their utility in asymmetric catalysis (Liu et al., 2009).
Antioxidant Activities : Some naphthalene compounds exhibit significant antioxidant properties, which could have implications in pharmaceutical and food industries (Ozen et al., 2018).
Plant Growth and Ethylene Response : Naphthalenesulfonamide derivatives have been shown to induce triple responses in plants, similar to ethylene, suggesting their use in agricultural research (Oh et al., 2017).
Androgen Receptor Antagonism : Some naphthalene carbohydrazides exhibit androgen receptor antagonism, indicating potential in prostate cancer therapy (Blanco et al., 2012).
Antimicrobial Activity : New derivatives of naphthalene have shown notable antimicrobial activities, emphasizing their potential in developing new antimicrobial agents (Evren et al., 2020).
Functionalized Naphthalene Derivatives Synthesis : Research on reactions involving sulfoxonium ylides and α-diazocarbonyl compounds has led to the formation of functionalized naphthalene derivatives (Chen et al., 2019).
Antihyperglycemic Activity : Some naphthalenyl oxathiadiazole oxides have been tested for antihyperglycemic activity, suggesting their use in diabetes mellitus treatment (Ellingboe et al., 1993).
Propriétés
IUPAC Name |
(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-20(19-12-11-17-9-5-6-10-18(17)15-19)23(21,22)14-13-16-7-3-2-4-8-16/h2-15H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXYQKMYQSEYPS-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2631493.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)
![3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2631495.png)

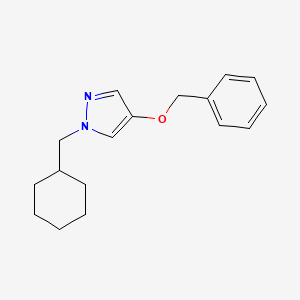
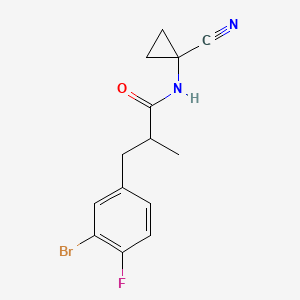
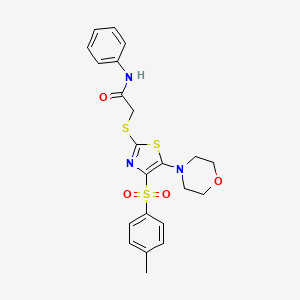
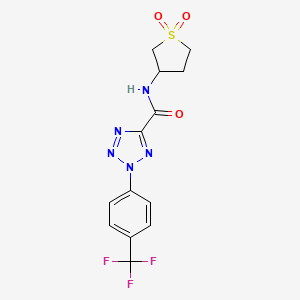

![Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate](/img/structure/B2631506.png)
![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)